N-(2,4-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(2,4-Difluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a piperidine ring substituted with a carboxamide group, a difluorophenyl group, and a methanesulfonyl group attached to a methylphenyl moiety.
Properties
Molecular Formula |
C20H22F2N2O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22F2N2O3S/c1-14-4-2-3-5-16(14)13-28(26,27)24-10-8-15(9-11-24)20(25)23-19-7-6-17(21)12-18(19)22/h2-7,12,15H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
RMESEAUZQORWFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Carboxamide Group: The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acids or their derivatives.
Attachment of Difluorophenyl Group: The difluorophenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of Methanesulfonyl Group: The methanesulfonyl group is attached using sulfonylation reactions with methanesulfonyl chloride and a base.
Industrial Production Methods: Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring or methyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(2,4-Difluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)piperidine-4-carboxamide: Lacks the methanesulfonyl group.
N-(2-Methylphenyl)methanesulfonylpiperidine-4-carboxamide: Lacks the difluorophenyl group.
N-(2,4-Difluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine: Lacks the carboxamide group.
Uniqueness: N-(2,4-Difluorophenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to the presence of all three functional groups (difluorophenyl, methanesulfonyl, and carboxamide) on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from its similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
